
N-(Methylsulfanyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Methylsulfanyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a methylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(Methylsulfanyl)benzamide can be synthesized through the direct condensation of benzoic acid and methylsulfanyl amine. The reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction conditions usually involve heating the reactants under reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. One such method involves the use of Lewis acidic ionic liquids immobilized on diatomite earth under ultrasonic irradiation, which provides a green and efficient pathway for the synthesis of benzamide derivatives .
Análisis De Reacciones Químicas
Types of Reactions
N-(Methylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine (for bromination) and nitric acid (for nitration) are commonly employed.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamides depending on the substituent introduced.
Aplicaciones Científicas De Investigación
N-(Methylsulfanyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of N-(Methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to inhibit NF-kB activation by preventing the breakdown of I-kB, a protein that regulates NF-kB activity. This inhibition leads to the induction of apoptosis in cancer cells . Additionally, the compound may interact with other cellular pathways involved in oxidative stress and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
N-(Methylsulfonyl)benzamide: Similar in structure but with a sulfonyl group instead of a sulfanyl group.
Benzamide: The parent compound without any substituents on the amide nitrogen.
N-(Methylsulfanyl)methylbenzamide: A related compound with an additional methyl group on the benzamide.
Uniqueness
N-(Methylsulfanyl)benzamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties such as increased reactivity towards oxidation and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
66390-24-7 |
|---|---|
Fórmula molecular |
C8H9NOS |
Peso molecular |
167.23 g/mol |
Nombre IUPAC |
N-methylsulfanylbenzamide |
InChI |
InChI=1S/C8H9NOS/c1-11-9-8(10)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10) |
Clave InChI |
PZBXTDODVBHYIZ-UHFFFAOYSA-N |
SMILES canónico |
CSNC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


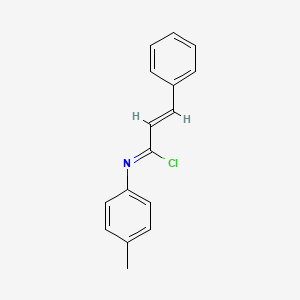
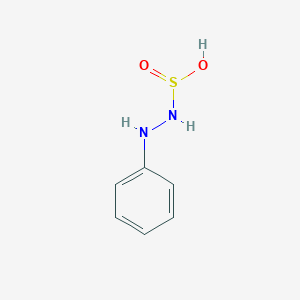
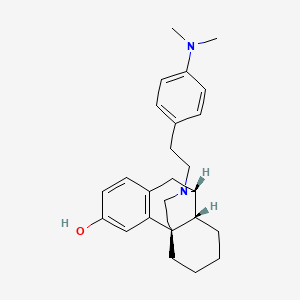
![(12bS)-3,4,6,7,12,12b-Hexahydroindolo[2,3-a]quinolizin-2(1H)-one](/img/structure/B14483470.png)


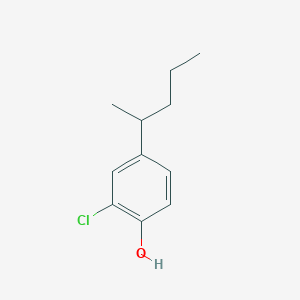

methanone](/img/structure/B14483493.png)

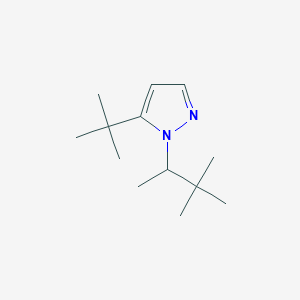
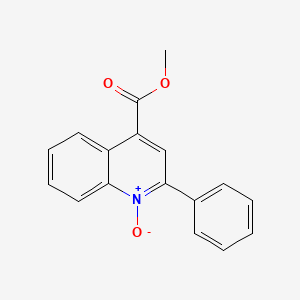

![9,10-Dioxabicyclo[3.3.2]decane](/img/structure/B14483534.png)
